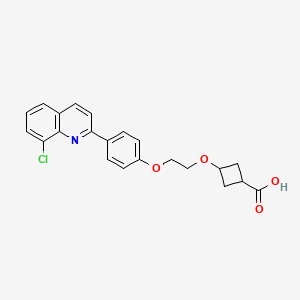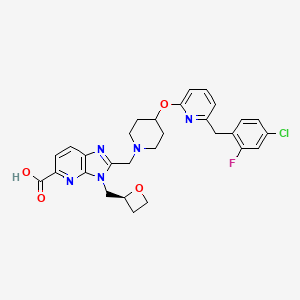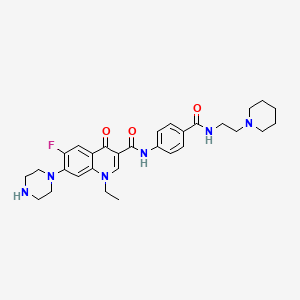
microRNA-21-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MicroRNA-21-IN-1 is a potent inhibitor of microRNA-21, a small noncoding RNA that plays a significant role in regulating gene expression at the posttranscriptional level. MicroRNA-21 is known for its critical role in various cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer . This compound has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a valuable compound in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of microRNA-21-IN-1 involves several steps, starting with the preparation of precursor molecules. The primary miRNA (pri-miRNA) is transcribed by RNA polymerase II/III, producing a hairpin-like structure containing a 5′-7-methylguanosine cap and poly(A) tail . This pri-miRNA is then processed by the RNase III endonuclease, Drosha, and the double-stranded RNA-binding protein, DiGeorge syndrome critical region 8, to release a 70 nucleotide stem-loop precursor miRNA (pre-miRNA) with a 3′ overhang .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process ensures high purity and yield, making it suitable for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: MicroRNA-21-IN-1 undergoes various chemical reactions, including hybridization, strand displacement, and cleavage. These reactions are essential for its function as an inhibitor of microRNA-21.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include RNA polymerase, RNase III endonuclease, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 37°C to 50°C .
Major Products Formed: The major products formed from the reactions involving this compound include the mature miRNA-21 and its downstream targets, such as PTEN, EGR1, and SLIT2 .
Applications De Recherche Scientifique
MicroRNA-21-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of microRNA-21 in tumorigenesis and to develop targeted therapies . In biology, it helps in understanding the regulation of gene expression and the mechanisms of apoptosis and cell proliferation . In medicine, this compound is being explored as a potential therapeutic agent for various cancers and other diseases associated with abnormal microRNA-21 expression . Additionally, it has applications in the development of diagnostic tools and biomarkers for cancer staging and prognosis .
Mécanisme D'action
MicroRNA-21-IN-1 exerts its effects by binding to the precursor of microRNA-21 and inhibiting its maturation. This binding prevents the processing of pri-miRNA to mature miRNA-21, thereby reducing its expression levels . The molecular targets of this compound include the Dicer cleavage site on the pre-miRNA, which is crucial for the biogenesis of mature miRNA-21 . By inhibiting this process, this compound effectively reduces the oncogenic effects of microRNA-21, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
MicroRNA-21-IN-1 is unique in its high affinity and specificity for microRNA-21. Similar compounds include other microRNA inhibitors such as microRNA-155-IN-1 and microRNA-221-IN-1, which target different microRNAs involved in cancer and other diseases . this compound stands out due to its potent inhibitory effects and its ability to upregulate downstream targets like PTEN, EGR1, and SLIT2 .
Propriétés
Formule moléculaire |
C30H37FN6O3 |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-N-[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C30H37FN6O3/c1-2-36-20-24(28(38)23-18-25(31)27(19-26(23)36)37-16-10-32-11-17-37)30(40)34-22-8-6-21(7-9-22)29(39)33-12-15-35-13-4-3-5-14-35/h6-9,18-20,32H,2-5,10-17H2,1H3,(H,33,39)(H,34,40) |
Clé InChI |
QZVASKUJNDLONM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)NC4=CC=C(C=C4)C(=O)NCCN5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



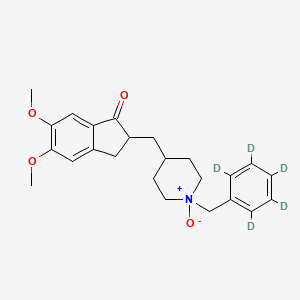
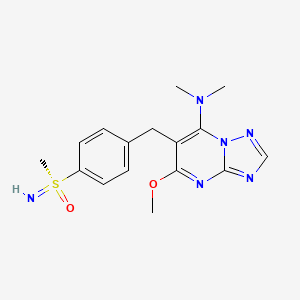
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
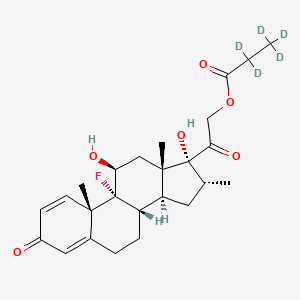
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

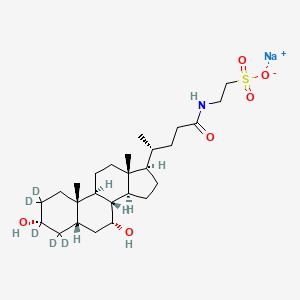
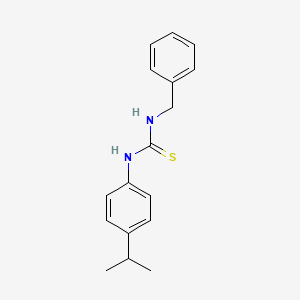
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

